
2-(3-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)-N-(5-chloro-2-pyridinyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, BPCA, and has been the subject of several studies investigating its mechanism of action and potential uses in laboratory experiments.
Wirkmechanismus
The mechanism of action of BPCA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, BPCA has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer and anti-inflammatory effects, BPCA has been shown to have other biochemical and physiological effects. For example, BPCA has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. This could have implications for drug interactions and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPCA in laboratory experiments is its relatively low cost and ease of synthesis. However, one limitation is that the compound has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on BPCA. One area of interest is investigating the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity. Finally, there is potential for the development of new analogs of BPCA with improved potency and selectivity.
Synthesemethoden
The synthesis of BPCA involves the reaction of 3-bromophenol with 2-amino-5-chloropyridine in the presence of acetic anhydride and a catalyst. The resulting product is then purified through a series of recrystallization steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
BPCA has been studied for its potential applications in scientific research, particularly in the field of oncology. Several studies have investigated the compound's ability to inhibit the growth of cancer cells in vitro and in vivo. BPCA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-9-2-1-3-11(6-9)19-8-13(18)17-12-5-4-10(15)7-16-12/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMFHUWFMRBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

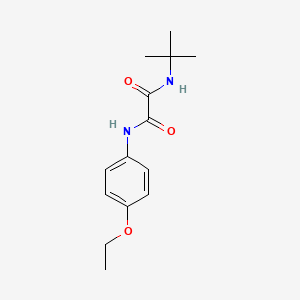
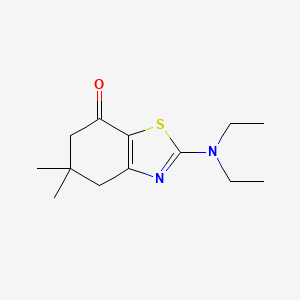
![N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5174239.png)
![isopropyl 2-(5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)
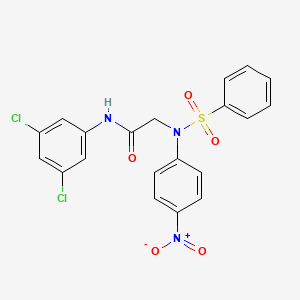
![2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5174262.png)
![4-[4-(3-methoxybenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5174265.png)
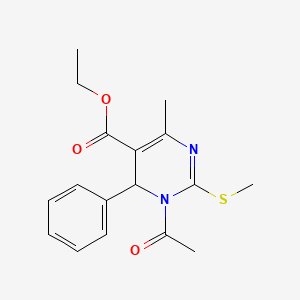
![N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5174286.png)
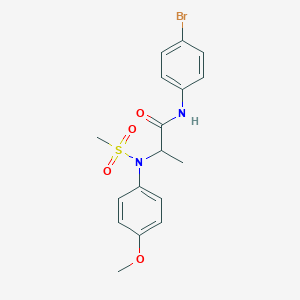
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5174295.png)
![5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174306.png)
![3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5174311.png)